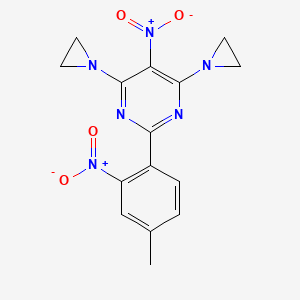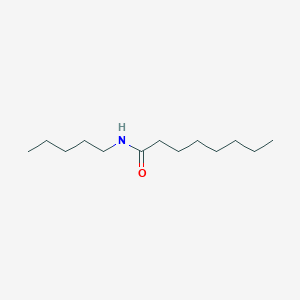
Octanamide, N-pentyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octanamide, N-pentyl-: is an organic compound belonging to the class of amides. It is characterized by the presence of an octanamide backbone with a pentyl group attached to the nitrogen atom. Amides are known for their significant role in organic chemistry due to their stability and ability to form hydrogen bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions:
One-Pot Synthesis from Aldehydes: A common method involves the conversion of aldehydes to amides via a nitrile intermediate.
Direct Reaction with Acyl Chlorides: Another method involves the reaction of octanoyl chloride with pentylamine under basic conditions to form Octanamide, N-pentyl-.
Industrial Production Methods: Industrial production typically involves large-scale synthesis using the above methods, optimized for yield and purity. The choice of method depends on factors such as cost, availability of reagents, and desired scale of production.
Chemical Reactions Analysis
Types of Reactions:
Hydrolysis: Octanamide, N-pentyl- can undergo hydrolysis in the presence of strong acids or bases to yield the corresponding carboxylic acid and amine.
Reduction: It can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The amide can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Various nucleophiles under appropriate conditions.
Major Products:
Hydrolysis: Octanoic acid and pentylamine.
Reduction: Octylamine.
Substitution: Depends on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology:
- Studied for its potential biological activities, including antimicrobial properties.
Medicine:
- Investigated for its potential use in drug development due to its stability and ability to form hydrogen bonds.
Industry:
- Utilized in the production of polymers and other materials due to its amide functionality.
Mechanism of Action
The mechanism of action of Octanamide, N-pentyl- involves its ability to form hydrogen bonds and interact with various molecular targets. In biological systems, it can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
- Hexanamide, N-pentyl-
- Decanamide, N-pentyl-
- Butanamide, N-pentyl-
Comparison:
- Hexanamide, N-pentyl- has a shorter carbon chain, which may affect its solubility and reactivity.
- Decanamide, N-pentyl- has a longer carbon chain, potentially leading to different physical properties such as melting and boiling points.
- Butanamide, N-pentyl- has a much shorter carbon chain, significantly affecting its chemical behavior and applications.
Uniqueness: Octanamide, N-pentyl- is unique due to its specific carbon chain length, which balances solubility and reactivity, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry.
Properties
CAS No. |
64891-13-0 |
|---|---|
Molecular Formula |
C13H27NO |
Molecular Weight |
213.36 g/mol |
IUPAC Name |
N-pentyloctanamide |
InChI |
InChI=1S/C13H27NO/c1-3-5-7-8-9-11-13(15)14-12-10-6-4-2/h3-12H2,1-2H3,(H,14,15) |
InChI Key |
DRJSKEIJWJWZQO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)NCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyridinium, 3-(aminocarbonyl)-1-[(4-methoxyphenyl)methyl]-, chloride](/img/structure/B14490120.png)

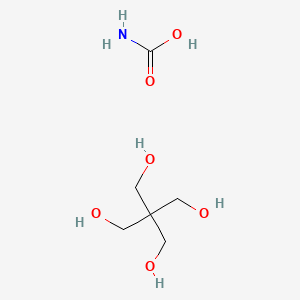
![[1-(3,4-Dimethoxyphenyl)cyclopentyl]acetyl chloride](/img/structure/B14490133.png)
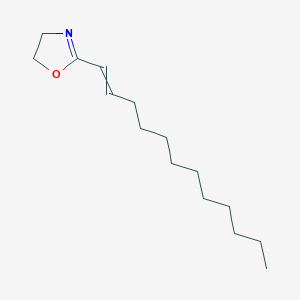
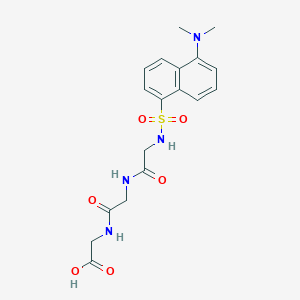
![2-(Chloromethyl)-5-ethyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3(2H)-one](/img/structure/B14490158.png)

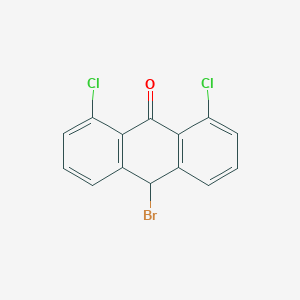
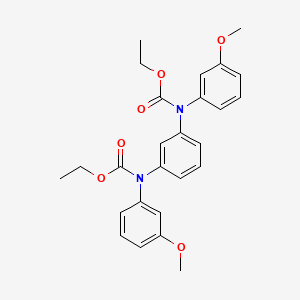
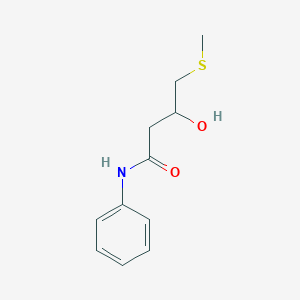
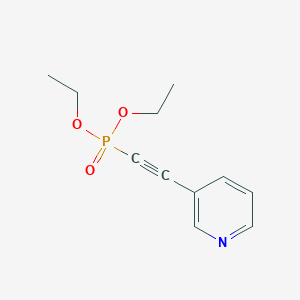
![3-(3-Chlorophenyl)-1-[4-(dimethylamino)phenyl]prop-2-en-1-one](/img/structure/B14490192.png)
